molecular formula C13H17N3O2 B1433889 1-(6-Cyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid CAS No. 1707566-41-3

1-(6-Cyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid

Cat. No.: B1433889
CAS No.: 1707566-41-3
M. Wt: 247.29 g/mol
InChI Key: VYEFIGNHQKUSDI-UHFFFAOYSA-N
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Description

1-(6-Cyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid is a heterocyclic compound that features a piperidine ring substituted with a cyclopropylpyrimidinyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Cyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid typically involves the following steps:

    Formation of the Cyclopropylpyrimidine Ring: This can be achieved through the reaction of appropriate precursors under cyclization conditions.

    Piperidine Ring Formation: The piperidine ring is introduced through a series of reactions involving amines and other reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-Cyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(6-Cyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Cyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylic acid: Similar in structure but with a chloropyridazinyl group instead of a cyclopropylpyrimidinyl group.

    1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid: Similar but with the carboxylic acid group at a different position on the piperidine ring.

Uniqueness

1-(6-Cyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both a cyclopropylpyrimidinyl group and a carboxylic acid group. This combination of features can result in distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c17-13(18)10-2-1-5-16(7-10)12-6-11(9-3-4-9)14-8-15-12/h6,8-10H,1-5,7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEFIGNHQKUSDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)C3CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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